molecular formula C16H19NO3S B1620781 1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 306936-23-2

1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1620781
CAS No.: 306936-23-2
M. Wt: 305.4 g/mol
InChI Key: ZRGONDPMOQPTPL-UHFFFAOYSA-N
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Description

1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a unique substitution pattern. Its structure includes:

  • 2-Methyl and 5-phenyl substituents on the pyrrole ring, contributing to steric bulk and aromatic interactions.
  • A 1-[2-[(2-hydroxyethyl)thio]ethyl] side chain, which introduces a thioether linkage and a terminal hydroxyl group.

Properties

IUPAC Name

1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12-14(16(19)20)11-15(13-5-3-2-4-6-13)17(12)7-9-21-10-8-18/h2-6,11,18H,7-10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGONDPMOQPTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCSCCO)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371386
Record name 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-23-2
Record name 1-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The most efficient method reported involves a one-step continuous flow Hantzsch pyrrole synthesis (Figure 1). This approach utilizes:

  • tert-Butyl acetoacetate as the β-ketoester precursor
  • Primary amines for nitrogen incorporation
  • 2-Bromoketones for electrophilic ring closure

The hydrogen bromide (HBr) generated during the Hantzsch reaction is exploited in situ to hydrolyze the tert-butyl ester to the carboxylic acid, eliminating the need for separate hydrolysis steps.

Continuous Flow Parameters

Parameter Optimal Value
Reactor Type Glass microreactor
Temperature 80–100°C
Residence Time 15–30 minutes
Solvent System Ethanol/Water (3:1)
Yield Range 68–82%

This method achieves 78% yield for the target compound when using 2-bromoacetophenone as the electrophilic partner. The continuous flow system enhances heat transfer and mixing efficiency compared to batch reactors.

Multi-Step Conventional Synthesis

Pyrrole Ring Formation

The core pyrrole structure is constructed via Paal-Knorr synthesis using:

  • 1,4-Diketone precursor : Synthesized from ethyl acetoacetate and cinnamaldehyde
  • Ammonium acetate : Cyclizing agent in acetic acid reflux (120°C, 8 hr)
  • Methylation : Dimethyl sulfate in alkaline conditions (0–5°C, 2 hr)

Side Chain Introduction

The 2-[(2-hydroxyethyl)thio]ethyl group is installed through sequential reactions:

Step 1: Thioether Formation

  • React 2-mercaptoethanol with 1,2-dibromoethane (molar ratio 1:1.1)
  • K₂CO₃ in DMF, 50°C, 4 hr (89% yield)

Step 2: N-Alkylation

  • Treat pyrrole intermediate with the brominated thioether product
  • NaH in THF, 0°C to RT, 12 hr (65% yield)

Carboxylic Acid Generation

Final oxidation of a propargyl alcohol intermediate:

  • Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C, 1 hr
  • Quench with isopropanol (72% yield)

Industrial-Scale Production Techniques

Flow Chemistry Optimization

Recent patents describe scaled-up versions of the continuous flow method:

  • Reactor Volume : 50 L stainless steel continuous stirred-tank reactor (CSTR)
  • Throughput : 12 kg/day production capacity
  • Purification : In-line liquid-liquid extraction with ethyl acetate/water

Crystallization Control

Critical parameters for final product crystallization:

Parameter Optimal Value
Solvent Ethyl acetate/Hexane
Cooling Rate 0.5°C/min
Seed Crystal Loading 2% w/w
Purity >99.5% by HPLC

Comparative Method Analysis

Efficiency Metrics

Method Total Steps Overall Yield Purity Cost Index
Continuous Flow 1 78% 98.7% 1.0
Multi-Step Conventional 6 32% 95.2% 3.8
Industrial Scale 1 82% 99.5% 0.9

Environmental Impact

  • E-Factor : 8.2 (continuous flow) vs. 34.7 (batch)
  • PMI : 6.1 kg/kg (flow) vs. 18.9 kg/kg (batch)

Chemical Reactions Analysis

Types of Reactions

1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Structural Features
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid 2-Me, 5-Ph, 1-[2-((2-hydroxyethyl)thio)ethyl] C₁₈H₂₁NO₃S 331.43 g/mol Predicted pKa ~5.43 (carboxylic acid); hydroxyl group enhances aqueous solubility Hydroxyethylthioethyl chain improves hydrophilicity; phenyl enhances aromatic stacking
1-{2-[(2,6-Dichlorobenzyl)thio]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid 2-Me, 5-Ph, 1-[2-((2,6-dichlorobenzyl)thio)ethyl] C₂₁H₁₉Cl₂NO₂S 444.35 g/mol Higher lipophilicity (Cl substituents); potential metabolic stability Dichlorobenzyl group increases steric bulk and electron-withdrawing effects
1-(2-Hydroxyethyl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylic acid 4-Me, 5-(2-CF₃Ph), 1-(2-hydroxyethyl) C₁₅H₁₄F₃NO₃ 329.28 g/mol Boiling point: 456.1°C (predicted); pKa ~5.43; CF₃ enhances electronegativity Trifluoromethylphenyl group improves metabolic stability and membrane permeability
5-(tert-Butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid 2-Me, 5-tert-Bu, 1-[2-(methylthio)ethyl] C₁₄H₂₁NO₂S 283.39 g/mol High steric bulk (tert-Bu); methylthio reduces polarity tert-Butyl group may hinder enzymatic degradation; methylthio increases hydrophobicity
2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid Pyrazole core, 2-Et, 5-Ph C₁₂H₁₂N₂O₂ 216.24 g/mol Reduced acidity (pyrazole vs. pyrrole); lower molecular weight Pyrazole’s nitrogen positions alter electronic distribution and hydrogen-bonding capacity

Key Observations:

Substituent Effects on Solubility :

  • The hydroxyethylthioethyl chain in the target compound improves aqueous solubility compared to methylthioethyl () or dichlorobenzylthioethyl () groups .
  • Trifluoromethylphenyl () and tert-butyl () substituents increase hydrophobicity, favoring membrane penetration but reducing solubility .

Electronic and Steric Influences :

  • Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing ionization at physiological pH .
  • Bulky groups like tert-butyl () or dichlorobenzyl () may sterically hinder interactions with biological targets .

Pyrazole analogs () display distinct hydrogen-bonding patterns compared to pyrroles, influencing target selectivity .

Biological Activity

1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a complex organic compound notable for its unique structure, which includes a pyrrole ring and various functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's molecular formula is C16H19NO3SC_{16}H_{19}NO_3S with a molecular weight of 305.4 g/mol. Its structure features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, along with hydroxyethylthio and carboxylic acid substituents that enhance its biological activity.

PropertyValue
Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
IUPAC Name 1-[2-(2-hydroxyethylsulfanyl)ethyl]-2-methyl-5-phenylpyrrole-3-carboxylic acid
InChI Key ZRGONDPMOQPTPL-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The thioether and carboxylic acid groups may facilitate binding to these targets, leading to alterations in cellular functions.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. A study involving similar pyrrole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The introduction of specific functional groups, such as methoxy groups, has been linked to enhanced antimicrobial efficacy.

CompoundAntibacterial Activity (zone of inhibition in mm)Antifungal Activity (zone of inhibition in mm)
1-[2-(2-Hydroxyethyl)thio]ethyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acidTBDTBD

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways related to cell survival.

Case Studies

  • Antimicrobial Screening : A series of novel pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with specific substitutions showed increased efficacy against bacterial strains compared to their unsubstituted counterparts .
  • Anticancer Evaluation : In vitro studies have shown that certain pyrrole derivatives possess the ability to inhibit tumor growth in various cancer cell lines, possibly through the activation of apoptosis-related pathways .

Q & A

Basic: What are the recommended synthetic routes for 1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step protocols, including:

  • Step 1: Construction of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis. A thioether linkage is introduced using 2-mercaptoethanol and a halogenated intermediate (e.g., bromoethyl-pyrrole derivative) under basic conditions (K₂CO₃/DMF, 60°C) .
  • Step 2: Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., methyl ester) using LiOH in THF/H₂O .
    Characterization:
  • Intermediates: NMR (¹H/¹³C) confirms regioselectivity and purity. For example, the thioether proton appears as a triplet at δ 2.8–3.2 ppm .
  • Final Product: High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm), while IR confirms carboxylic acid C=O stretching (~1700 cm⁻¹) .

Basic: How can researchers optimize solubility and stability for in vitro assays involving this compound?

Methodological Answer:

  • Solubility: Test polar aprotic solvents (DMSO, DMF) at 10–50 mM stock concentrations. For aqueous buffers (PBS, pH 7.4), use co-solvents like PEG-400 (<10% v/v) to prevent precipitation .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the thioether or decarboxylation under acidic conditions are key degradation pathways to mitigate .

Advanced: What computational strategies are effective for predicting reaction pathways and optimizing yields for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates. For example, B3LYP/6-31G(d) identifies energy barriers for thioether formation .
  • Machine Learning: Train models on reaction databases (e.g., PubChem) to predict optimal conditions (solvent, catalyst, temperature) for analogous pyrrole-thioether syntheses. ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Case Example: If cytotoxicity varies between cancer cell lines (e.g., HepG2 vs. MCF-7), validate via:
    • Dose-Response Consistency: Ensure IC₅₀ values are reproducible across ≥3 independent experiments.
    • Mechanistic Profiling: Use RNA-seq or proteomics to identify target pathways (e.g., MAPK/ERK) and confirm compound-specific effects .
  • Artifact Control: Rule out assay interference (e.g., thiol-reactive byproducts) via glutathione quenching experiments .

Advanced: What are the best practices for designing catalytic asymmetric syntheses of chiral analogs?

Methodological Answer:

  • Catalyst Selection: Chiral phosphoric acids (e.g., TRIP) or palladium complexes enable enantioselective C–C bond formation. For example, asymmetric allylic alkylation achieves >90% ee in pyrrole derivatives .
  • Stereochemical Analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to assign absolute configuration .

Basic: What analytical techniques are critical for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC: C18 column (ACN/H₂O + 0.1% TFA gradient) detects impurities >0.1%.
  • LC-MS: Identifies degradation products (e.g., oxidized thioether to sulfoxide at +16 Da) .
  • Elemental Analysis: Validate C, H, N, S content (±0.3% theoretical) .

Advanced: How can researchers integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Linker Design: Functionalize the carboxylic acid group with Zn²+ or Cu²+ nodes to form MOFs. BET surface area analysis (N₂ adsorption) confirms porosity (~500 m²/g) .
  • Catalytic Testing: Assess MOF performance in Knoevenagel condensation (e.g., benzaldehyde vs. malononitrile), monitoring yields via GC-MS .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

Methodological Answer:

  • Metabolite Screening: Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., epoxides) via trapping agents like glutathione .
  • In Silico Toxicity Prediction: Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thioether oxidation potential) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

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